molecular formula C16H19F2NO4 B2898898 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide CAS No. 2034561-53-8

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide

Cat. No.: B2898898
CAS No.: 2034561-53-8
M. Wt: 327.328
InChI Key: VHVXBYJRMFEGHN-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide is an organic compound with a complex structure that includes a benzo[d][1,3]dioxole moiety and a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and methylene chloride under acidic conditions. The difluorocyclohexyl group is introduced through a nucleophilic substitution reaction using a suitable difluorocyclohexyl halide. The final step involves coupling the benzo[d][1,3]dioxole derivative with the difluorocyclohexyl intermediate under amide bond-forming conditions, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Amine derivatives of the original amide compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one
  • 2-(benzo[d][1,3]dioxol-5-yloxy)pyridine-3-carbonyl

Uniqueness

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide is unique due to the presence of both the benzo[d][1,3]dioxole and difluorocyclohexyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-10(15(20)19-11-4-6-16(17,18)7-5-11)23-12-2-3-13-14(8-12)22-9-21-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVXBYJRMFEGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)(F)F)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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